molecular formula C42H39N3 B13907001 1,3,5-Tribenzhydryl-1,3,5-triazinane

1,3,5-Tribenzhydryl-1,3,5-triazinane

Cat. No.: B13907001
M. Wt: 585.8 g/mol
InChI Key: SGHJAMVUKGYVQK-UHFFFAOYSA-N
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Description

1,3,5-Tribenzhydryl-1,3,5-triazinane is a nitrogen-containing heterocyclic compound characterized by a triazinane ring substituted with benzhydryl groups at the 1, 3, and 5 positions

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1,3,5-Tribenzhydryl-1,3,5-triazinane typically involves the cyclotrimerization of benzhydryl-substituted imines. One common method includes the reaction of benzhydryl chloride with hexamethylenetetramine under acidic conditions, followed by cyclization to form the triazinane ring . The reaction conditions often require controlled temperatures and the presence of a suitable catalyst to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods optimize reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize efficiency and minimize by-products. The use of automated systems and advanced analytical techniques ensures consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions: 1,3,5-Tribenzhydryl-1,3,5-triazinane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding triazinane oxides.

    Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride, resulting in the formation of partially or fully reduced triazinane derivatives.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include triazinane oxides, reduced triazinane derivatives, and substituted triazinanes with various functional groups .

Mechanism of Action

The mechanism of action of 1,3,5-Tribenzhydryl-1,3,5-triazinane involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions and forming stable complexes. These complexes can then participate in various catalytic processes, influencing reaction pathways and outcomes . Additionally, the triazinane ring structure allows for interactions with biological macromolecules, potentially leading to bioactive effects .

Comparison with Similar Compounds

Uniqueness: 1,3,5-Tribenzhydryl-1,3,5-triazinane is unique due to its benzhydryl substituents, which impart distinct steric and electronic properties.

Properties

Molecular Formula

C42H39N3

Molecular Weight

585.8 g/mol

IUPAC Name

1,3,5-tribenzhydryl-1,3,5-triazinane

InChI

InChI=1S/C42H39N3/c1-7-19-34(20-8-1)40(35-21-9-2-10-22-35)43-31-44(41(36-23-11-3-12-24-36)37-25-13-4-14-26-37)33-45(32-43)42(38-27-15-5-16-28-38)39-29-17-6-18-30-39/h1-30,40-42H,31-33H2

InChI Key

SGHJAMVUKGYVQK-UHFFFAOYSA-N

Canonical SMILES

C1N(CN(CN1C(C2=CC=CC=C2)C3=CC=CC=C3)C(C4=CC=CC=C4)C5=CC=CC=C5)C(C6=CC=CC=C6)C7=CC=CC=C7

Origin of Product

United States

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